

# van der Waals forces in multilayer MoSe<sub>2</sub>

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An In-depth Technical Guide to van der Waals Forces in Multilayer **Molybdenum Diselenide** (MoSe<sub>2</sub>)

## Introduction

**Molybdenum diselenide** (MoSe<sub>2</sub>), a member of the transition metal dichalcogenide (TMD) family, is a layered material composed of individual Se-Mo-Se monolayers.<sup>[1]</sup> Within each layer, molybdenum and selenium atoms are held together by strong covalent bonds. In multilayer structures, these layers are stacked and bound by weak, non-covalent van der Waals (vdW) forces.<sup>[2][3][4]</sup> These seemingly delicate interactions are fundamental to the material's properties, dictating the interlayer spacing, electronic band structure, phonon modes, and excitonic behavior. Understanding and quantifying these forces are critical for designing and engineering novel electronic and optoelectronic devices based on multilayer MoSe<sub>2</sub>. This guide provides a comprehensive overview of the vdW forces in multilayer MoSe<sub>2</sub>, detailing quantitative parameters, the experimental protocols used for their characterization, and the theoretical frameworks for their study.

## The Nature of van der Waals Forces in Multilayer MoSe<sub>2</sub>

Van der Waals forces in multilayer MoSe<sub>2</sub> are the cumulative effect of fluctuating electric dipoles within the electrically neutral monolayers. Though weaker than the in-plane covalent bonds, these forces govern the stacking configuration and the degree of interlayer coupling.<sup>[2]</sup><sup>[5]</sup> This coupling directly influences the material's electronic and optical properties. For instance, as MoSe<sub>2</sub> transitions from a monolayer to a multilayer configuration, its band gap

shifts from direct to indirect, a change mediated by the interlayer vdW interactions. Furthermore, these forces give rise to unique low-frequency vibrational modes that are characteristic of the multilayer structure and serve as a sensitive probe of interlayer coupling.<sup>[2]</sup><sup>[6]</sup>

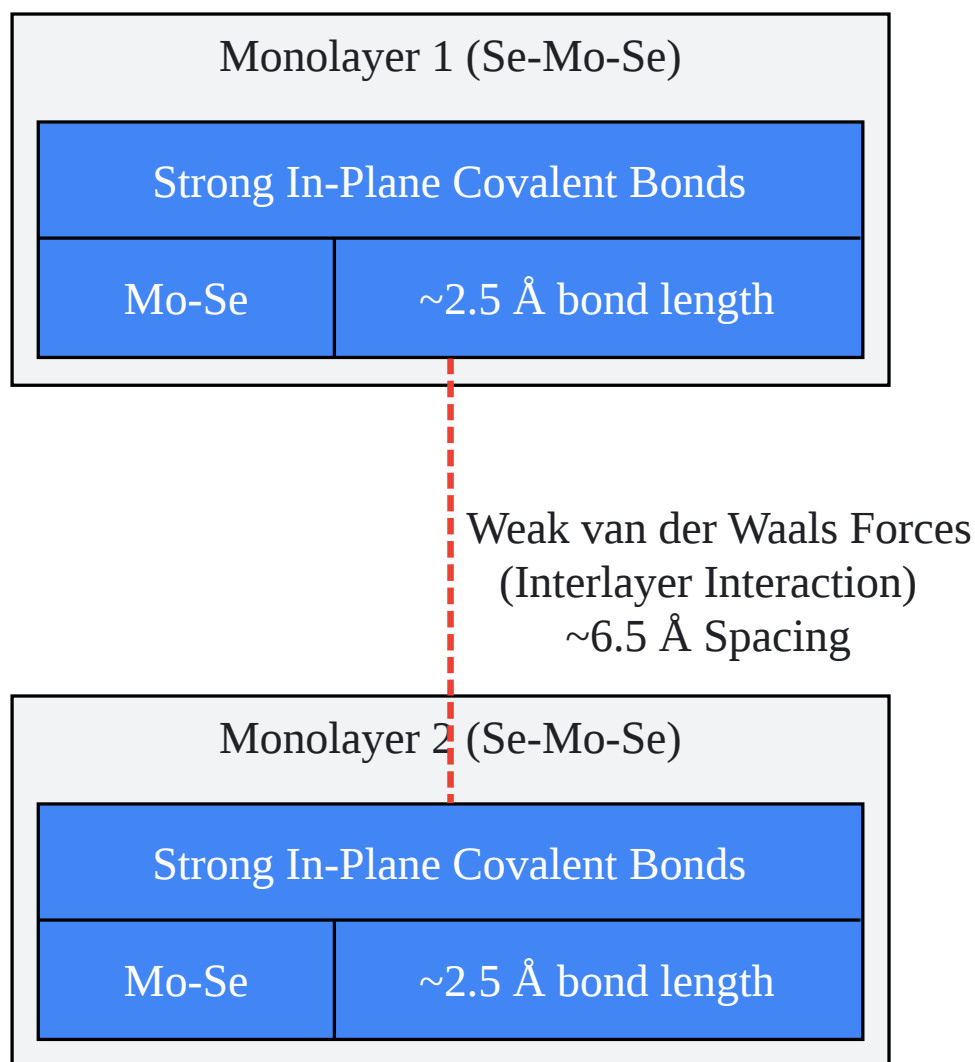
## Quantitative Analysis of Interlayer Interactions

The physical manifestation of vdW forces can be quantified through parameters such as interlayer spacing and binding energy. These values are determined through a combination of experimental measurements and theoretical calculations, primarily Density Functional Theory (DFT) with vdW corrections.

Parameter	Material/Stacking	Value	Method	Reference
Interlayer Spacing	Pristine Multilayer MoSe <sub>2</sub>	~6.5 Å (Mo-to-Mo distance)	Experimental (TEM/XRD)	<sup>[1]</sup>
Ionic Liquid Intercalated	10.2 Å (Expanded)	Experimental (TEM/XRD)	<sup>[1]</sup>	
Binding Energy	Bilayer MoSe <sub>2</sub> (AA' Stack)	~22 meV/atom	Computational (DFT: HSE+MBD-NL)	<sup>[7]</sup>
Bilayer MoSe <sub>2</sub> (AB' Stack)	~21 meV/atom	Computational (DFT: HSE+MBD-NL)	<sup>[7]</sup>	
Cohesive Pressure	Multilayer MoSe <sub>2</sub>	3.0 ± 1.2 GPa	Experimental (High-Pressure PL)	<sup>[8]</sup>
Raman Shear Mode (Bilayer)	Bilayer MoSe <sub>2</sub>	~19.2 cm <sup>-1</sup>	Experimental (Raman Spectroscopy)	<sup>[6]</sup>
Raman Breathing Mode (Bilayer)	Bilayer MoSe <sub>2</sub>	~353 cm <sup>-1</sup>	Experimental (Raman Spectroscopy)	<sup>[9]</sup> <sup>[10]</sup>

## Logical Relationship of Forces in Multilayer MoSe<sub>2</sub>

The following diagram illustrates the hierarchical nature of forces within the multilayer MoSe<sub>2</sub> crystal structure. Strong covalent bonds define the individual layers, which are then held together by the weaker, long-range van der Waals interactions.



Forces in Multilayer MoSe<sub>2</sub> Structure

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Caption: Diagram of intra- and interlayer forces in MoSe<sub>2</sub>.

# Experimental Protocols for Probing van der Waals Forces

Several experimental techniques are employed to characterize the effects of vdW forces in multilayer MoSe<sub>2</sub>.

## Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique for studying vibrational modes in materials.<sup>[6]</sup> In multilayer MoSe<sub>2</sub>, it is particularly effective for probing interlayer coupling.

- **Methodology:** A monochromatic laser (e.g., 532 nm) is focused onto the MoSe<sub>2</sub> sample.<sup>[6]</sup> The scattered light is collected and analyzed by a spectrometer. Inelastic scattering events, where photons exchange energy with phonons (quantized lattice vibrations), result in shifts in the light's frequency. These shifts correspond to the energy of the material's vibrational modes.
- **Probing vdW Forces:** While high-frequency modes like A<sub>1g</sub> and E<sub>2g</sub> are characteristic of the MoSe<sub>2</sub> monolayer, multilayer samples exhibit unique low-frequency modes (< 50 cm<sup>-1</sup>).<sup>[2][6]</sup> These modes, known as shear and breathing modes, involve the rigid movement of one layer relative to another. The frequency and intensity of these modes are highly sensitive to the strength of the vdW interlayer coupling and the number of layers. For example, a distinct shear mode appears at approximately 19.2 cm<sup>-1</sup> for bilayer MoSe<sub>2</sub>, which splits into two separate peaks for a trilayer, directly reflecting changes in the interlayer force constants.<sup>[6]</sup>

## Photoluminescence (PL) Spectroscopy

PL spectroscopy measures the light emitted from a material after it has absorbed photons, providing insight into its electronic band structure and excitonic properties, which are modulated by interlayer vdW forces.<sup>[11][12]</sup>

- **Methodology:** A laser with energy greater than the material's band gap excites electrons from the valence band to the conduction band, creating electron-hole pairs (excitons). These excitons subsequently recombine, emitting photons at energies corresponding to the band gap and exciton binding energies. The emitted light is collected and its spectrum is analyzed.

- **Probing vdW Forces:** The transition from a direct band gap in monolayer MoSe<sub>2</sub> to an indirect band gap in multilayer MoSe<sub>2</sub> is a direct consequence of interlayer coupling. This is observed in PL spectra as a significant quenching of the main emission peak and the emergence of new, lower-energy peaks corresponding to indirect transitions.<sup>[13]</sup> The energy and intensity of these peaks provide a direct measure of the electronic coupling strength between the layers.

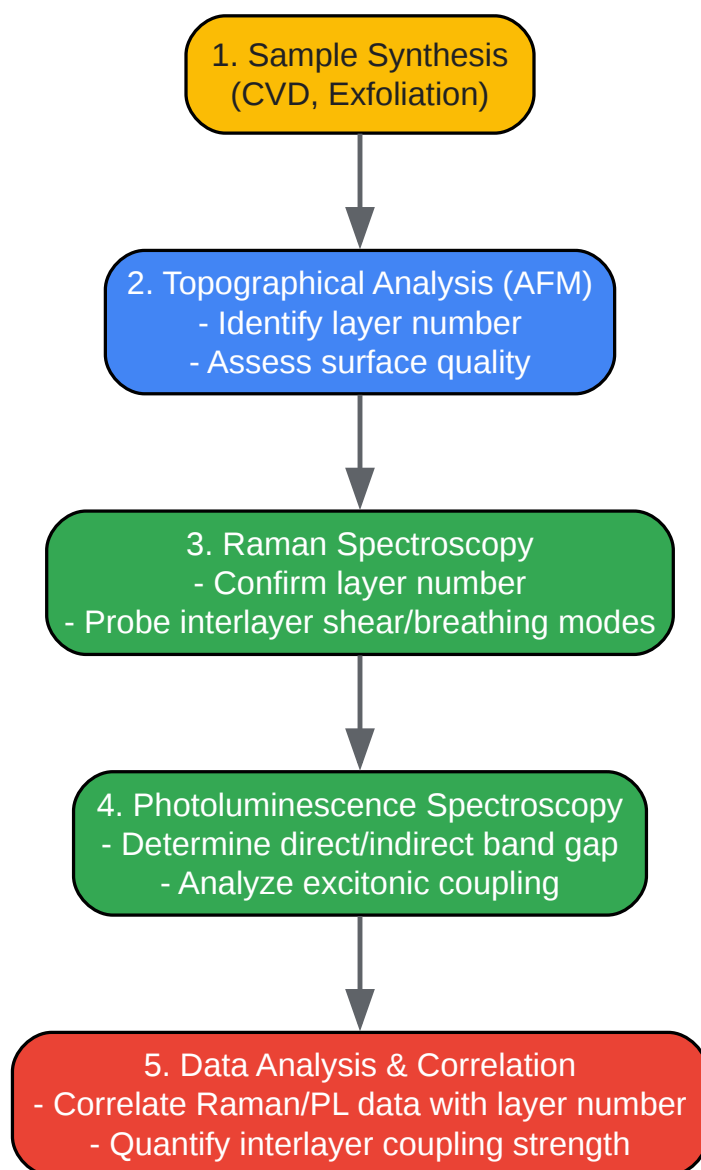
## Atomic Force Microscopy (AFM)

AFM is a high-resolution scanning probe microscopy technique used for both topographical imaging and direct force measurements at the nanoscale.<sup>[14][15][16]</sup>

- **Methodology:** A sharp tip attached to a flexible cantilever is scanned across the sample surface. For topographical imaging (Tapping Mode), the cantilever is oscillated at its resonance frequency, and changes in oscillation amplitude due to tip-sample interactions are used to construct a height map. For force measurements, force-distance curves are generated by monitoring the cantilever's deflection as it approaches and retracts from the surface.<sup>[17]</sup>
- **Probing vdW Forces:** Topographical imaging is routinely used to confirm the number of layers in an exfoliated or grown MoSe<sub>2</sub> flake by measuring its step height. More directly, the adhesion force measured during the retraction phase of a force-distance curve provides a quantitative measure of the vdW interaction between the AFM tip and the top MoSe<sub>2</sub> layer.<sup>[17][18]</sup> Bimodal AFM techniques have been developed to map vdW forces with high spatial resolution across 2D material interfaces.<sup>[14]</sup>

## General Experimental Workflow

The characterization of vdW forces in a newly synthesized or prepared multilayer MoSe<sub>2</sub> sample typically follows a logical progression of non-destructive techniques.



### Experimental Workflow for MoSe<sub>2</sub> Characterization

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Caption: A typical workflow for characterizing multilayer MoSe<sub>2</sub>.

## Theoretical and Computational Approaches

First-principles calculations based on Density Functional Theory (DFT) are indispensable for understanding vdW interactions in layered materials.[5]

- **Methodology:** Standard DFT functionals often fail to accurately describe the long-range electron correlation effects that give rise to vdW forces.[5] Therefore, specialized vdW-corrected functionals (e.g., vdW-DF, DFT-D3) are employed.[19][20] These methods allow for the calculation of binding energy curves as a function of interlayer distance for various stacking configurations.[7]
- **Contribution to Research:** Computational studies provide crucial insights that complement experimental findings. They can predict stable stacking geometries, calculate interlayer binding energies and force constants that are difficult to measure directly, and elucidate how strain, pressure, or defects modify the vdW interactions.[19][21] This synergy between theory and experiment is vital for a complete understanding of the system.

## Conclusion

The van der Waals forces in multilayer MoSe<sub>2</sub> are the cornerstone of its layer-dependent properties. While weak, they induce critical changes in the electronic and vibrational characteristics of the material. A multi-technique approach, combining Raman and photoluminescence spectroscopies, atomic force microscopy, and vdW-corrected DFT calculations, is essential for a comprehensive characterization of these interactions. The detailed understanding and quantification of vdW forces are paramount for the continued development of MoSe<sub>2</sub>-based technologies and the broader field of 2D materials heterostructures.

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